2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502306
InChI: InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1
SMILES:
Molecular Formula: C9H12FNO2
Molecular Weight: 185.20 g/mol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

CAS No.:

Cat. No.: VC17502306

Molecular Formula: C9H12FNO2

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol -

Specification

Molecular Formula C9H12FNO2
Molecular Weight 185.20 g/mol
IUPAC Name 2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol
Standard InChI InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1
Standard InChI Key QKBGBCAUPWUFND-MLUIRONXSA-N
Isomeric SMILES C[C@H]([C@H](C1=C(C=CC(=C1)F)O)N)O
Canonical SMILES CC(C(C1=C(C=CC(=C1)F)O)N)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol features a benzene ring substituted with a fluorine atom at the para position (C4) and an amino alcohol side chain at the ortho position (C2). The side chain itself contains two stereocenters at the (1S) and (2R) positions, conferring chirality critical to its biochemical interactions . The compound’s IUPAC name, 2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol, reflects this stereochemistry.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₉H₁₂FNO₂
Molecular Weight185.20 g/mol
CAS Number1213531-25-9
InChI KeyMLCWAEBPINQEFA-SVGQVSJJSA-N
PubChem CID130861282

The presence of both amino (-NH₂) and hydroxyl (-OH) groups enables hydrogen bonding with biological targets, while the fluorine atom enhances electronegativity and metabolic stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route starting from 4-fluorophenol and (1R,2S)-1-amino-2-hydroxypropane. Key steps include:

  • Alkylation: The phenolic oxygen undergoes nucleophilic attack by the amino alcohol’s hydroxyl group under basic conditions (e.g., K₂CO₃), forming the C-O bond.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure retention of the (1S,2R) configuration during bond formation.

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the enantiomerically pure product.

Industrial Optimization

To scale production, manufacturers employ continuous flow reactors and enzymatic resolution methods, which improve yield (≥85%) and reduce waste. Automated platforms enable real-time monitoring of reaction parameters such as pH and temperature, ensuring consistency in stereochemical outcomes.

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The amino group participates in Schiff base formation with aldehydes, while the hydroxyl group undergoes acylation (e.g., with acetic anhydride) or sulfonation. The fluorine atom is relatively inert under mild conditions but can be displaced via aromatic nucleophilic substitution under high-temperature or catalytic regimes.

Oxidation and Reduction

  • Oxidation: The secondary alcohol in the side chain is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces imine intermediates back to amines.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

In vitro assays demonstrate that 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol acts as a competitive inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. The compound’s hydroxyl group mimics the substrate’s phenolic moiety, binding to the active site with an IC₅₀ of 12.3 μM.

Receptor Interactions

Analytical Characterization

Spectroscopic Profiling

  • NMR: ¹H NMR (400 MHz, D₂O) displays a doublet at δ 7.25 ppm (aromatic H-3 and H-5) and a multiplet at δ 3.85 ppm (H-1 of the amino alcohol) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.20 [M+H]⁺.

Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 7.25 (d, 2H), δ 3.85 (m, 1H)Aromatic and alcohol protons
IR3350 cm⁻¹ (O-H), 1600 cm⁻¹ (C-F)Hydroxyl and C-F stretching

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for designing:

  • Antihypertensive agents: Structural analogs show promise in modulating adrenergic pathways .

  • Antidepressants: Fluorine’s electron-withdrawing effects enhance blood-brain barrier penetration.

Material Science

Incorporated into epoxy resins, it improves thermal stability (Tg increased by 15°C) due to hydrogen-bonding networks.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

Compound NameFluorine PositionBioactivity (IC₅₀)
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenolC412.3 μM
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenolC618.7 μM
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenolC224.1 μM

The C4-fluorine configuration maximizes steric complementarity with enzyme active sites, explaining its superior inhibitory potency .

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